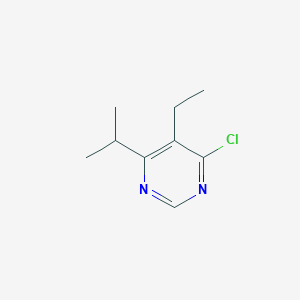

4-Chloro-5-ethyl-6-isopropylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold is a fundamental heterocyclic structure, integral to the composition of nucleic acids, the building blocks of life. nih.govgsconlinepress.com Its presence in DNA (cytosine and thymine) and RNA (cytosine and uracil) underscores its profound biological importance. gsconlinepress.comchemicalbook.com Beyond its role in genetics, the pyrimidine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govnih.gov Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netbohrium.comresearchgate.net The versatility of the pyrimidine core allows for the synthesis of a vast library of compounds with diverse biological targets. growingscience.combenthamdirect.com

The pyrimidine framework also serves as a versatile building block in organic synthesis. growingscience.com Its chemical reactivity allows for various modifications, making it a valuable intermediate in the preparation of more complex molecules. chemicalbook.com The nitrogen atoms in the ring can be protonated or alkylated, and the carbon atoms can undergo a range of substitution reactions, enabling the construction of diverse molecular architectures. chemicalbook.com

Overview of Chloropyrimidine Derivatives in Synthetic and Biological Research

Chloropyrimidines are a pivotal subclass of halogenated pyrimidines that serve as highly valuable intermediates in organic synthesis. thieme.de The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. rsc.orgstackexchange.com This reactivity allows for the introduction of various functional groups onto the pyrimidine ring, making chloropyrimidines key precursors in the synthesis of a multitude of substituted pyrimidines. thieme.denbinno.com This synthetic utility has been extensively exploited in the development of new pharmaceuticals and agrochemicals. nbinno.comnih.gov

From a biological perspective, the incorporation of chlorine can significantly enhance the therapeutic potential of pyrimidine derivatives. nih.gov The halogen atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, chloropyrimidine derivatives have been investigated for a range of medicinal applications, with some compounds showing potent antimicrobial and anticancer activities. nih.govnih.gov

Scope and Research Focus on 4-Chloro-5-ethyl-6-isopropylpyrimidine

This article focuses specifically on the chemical compound This compound . Despite the broad interest in chloropyrimidine derivatives, a thorough review of the scientific literature reveals a notable absence of specific research dedicated to this particular molecule. As such, this article will provide a comprehensive theoretical analysis of its structure, predicted properties, and potential reactivity based on the well-established principles of pyrimidine chemistry and the known characteristics of similarly substituted analogues.

The subsequent sections will delve into the predicted physicochemical properties, potential synthetic pathways, and spectroscopic characteristics of this compound. Furthermore, potential avenues for future research and applications will be discussed, highlighting the untapped potential of this specific halogenated pyrimidine derivative.

Predicted Physicochemical Properties of this compound

While experimental data for this compound is not available in the current body of scientific literature, its fundamental physicochemical properties can be predicted based on its molecular structure.

| Property | Predicted Value |

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.67 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-250 °C |

| Melting Point | Estimated to be in the range of 20-40 °C |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. |

Potential Synthetic Routes

The synthesis of this compound can be envisioned through established methods for pyrimidine ring formation and chlorination. A plausible synthetic strategy would involve the condensation of a β-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, followed by chlorination.

One potential route could start from 2-ethyl-3-oxohexanoic acid ethyl ester, which can be reacted with urea (B33335) or thiourea (B124793) to form the corresponding pyrimidine-2,4-dione or 2-thioxo-pyrimidine-4-one. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) would then yield the target molecule, this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and isopropyl groups. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton. A singlet corresponding to the proton at the 2-position of the pyrimidine ring is also anticipated.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments, including the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the ethyl and isopropyl substituents.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 184 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of the presence of a single chlorine atom.

Potential Research and Applications

Given the lack of specific studies on this compound, its potential applications remain to be explored. However, based on the known activities of other substituted chloropyrimidines, several areas of research can be proposed:

Medicinal Chemistry: The compound could be used as a scaffold for the synthesis of new bioactive molecules. The reactive chlorine atom allows for the introduction of various pharmacophores through nucleophilic substitution, potentially leading to the discovery of new therapeutic agents.

Agrochemicals: Many pyrimidine derivatives are used as herbicides and fungicides. This compound could be investigated for its potential as a lead compound in the development of new crop protection agents.

Materials Science: Pyrimidine-based compounds have been explored for their applications in organic electronics and as ligands in coordination chemistry. The specific substitution pattern of this molecule might impart interesting photophysical or coordination properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-chloro-5-ethyl-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C9H13ClN2/c1-4-7-8(6(2)3)11-5-12-9(7)10/h5-6H,4H2,1-3H3 |

InChI Key |

PPNSCYDQDFQYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CN=C1Cl)C(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Chloro 5 Ethyl 6 Isopropylpyrimidine

Nucleophilic Substitution Reactions at the Chlorinated Pyrimidine (B1678525) Core

The most significant aspect of the reactivity of 4-Chloro-5-ethyl-6-isopropylpyrimidine is the susceptibility of the C-4 position to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is activated towards displacement by the electron-withdrawing effect of the ring nitrogens. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted.

Amination of this compound can be readily achieved by treatment with a variety of primary and secondary amines. These reactions typically proceed under thermal conditions or can be promoted by a base to neutralize the hydrogen chloride formed during the reaction. researchgate.net The choice of solvent and reaction conditions can influence the rate and yield of the amination. Acid-catalyzed aminations have also been reported for other chloropyrimidines, although care must be taken to avoid deactivation of the amine nucleophile by protonation. nih.govpreprints.org

Table 1: Illustrative Amination Reactions of this compound

| Amine Nucleophile | Reaction Conditions | Expected Product |

|---|---|---|

| Ammonia | Ethanol, heat | 4-Amino-5-ethyl-6-isopropylpyrimidine |

| Aniline | DMF, K₂CO₃, heat | 4-(Phenylamino)-5-ethyl-6-isopropylpyrimidine |

| Piperidine | Toluene, reflux | 4-(Piperidin-1-yl)-5-ethyl-6-isopropylpyrimidine |

The chlorine atom can also be displaced by sulfur and oxygen nucleophiles. Thiolation can be accomplished using thiols in the presence of a base, or by using thiolate salts. libretexts.org These reactions lead to the formation of the corresponding 4-thioether derivatives. Similarly, oxygenation can be achieved with alkoxides or hydroxides to yield 4-alkoxy or 4-hydroxypyrimidines, respectively. The latter will likely exist in its tautomeric pyrimidone form.

Table 2: Thiolation and Oxygenation of this compound

| Nucleophile | Reaction Conditions | Expected Product |

|---|---|---|

| Sodium thiophenoxide | Ethanol, room temperature | 4-(Phenylthio)-5-ethyl-6-isopropylpyrimidine |

| Sodium methoxide | Methanol, reflux | 4-Methoxy-5-ethyl-6-isopropylpyrimidine |

| Sodium hydroxide | Water/Dioxane, heat | 5-Ethyl-6-isopropylpyrimidin-4(3H)-one |

The ethyl and isopropyl groups at the C-5 and C-6 positions, respectively, influence the reactivity of the chloropyrimidine core through both electronic and steric effects.

Electronic Effects: As alkyl groups, both ethyl and isopropyl are electron-donating through an inductive effect. libretexts.org This increases the electron density of the pyrimidine ring, which tends to deactivate it towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the powerful activating effect of the ring nitrogens still ensures that nucleophilic substitution at the C-4 position is a facile process.

Steric Effects: The steric bulk of the substituents can hinder the approach of the nucleophile to the C-4 position. The isopropyl group is significantly bulkier than the ethyl group. This steric hindrance can decrease the reaction rate, particularly with bulky nucleophiles. researchgate.netmdpi.com For instance, the reaction with a sterically demanding secondary amine like diisopropylamine (B44863) would be expected to be slower than with a less hindered amine like dimethylamine.

Electrophilic Aromatic Substitution Reactions on Pyrimidine Derivatives

The pyrimidine ring is inherently electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. researchgate.net Electrophilic attack on the carbon atoms of the ring is difficult and typically requires the presence of multiple strong electron-donating groups. scialert.net In the case of this compound, the two alkyl groups do provide some activation. csu.edu.au However, the C-5 position, which is the most likely site for electrophilic attack in activated pyrimidines, is already substituted. researchgate.net Therefore, direct electrophilic substitution on the carbon skeleton is highly improbable under standard conditions.

Electrophilic attack is more likely to occur on the ring nitrogen atoms, which can act as Lewis bases. For example, alkylation or N-oxidation would be expected to occur at the nitrogen atoms. scialert.net

Cycloaddition and Condensation Reactions Involving the Pyrimidine Moiety

The pyrimidine ring can participate in cycloaddition reactions, although its electron-deficient nature means it typically acts as a dienophile in Diels-Alder reactions. However, inverse-electron-demand Diels-Alder reactions, where the pyrimidine acts as the diene component, are also known, particularly when activated by electron-donating groups. researchgate.net The double bond between C-5 and C-6 in this compound could potentially act as a dienophile in reactions with suitable dienes. Intramolecular cycloadditions are also a possibility if a suitable diene system is tethered to one of the substituents. rsc.org

Condensation reactions are plausible, particularly if the alkyl substituents are functionalized. wikipedia.org For example, if the ethyl or isopropyl group were to be oxidized to a carbonyl-containing functionality, this could then participate in condensation reactions with various nucleophiles to build more complex heterocyclic systems. researchgate.netnih.gov

Oxidative and Reductive Transformations

The substituents and the pyrimidine ring itself can undergo oxidative and reductive transformations.

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides, typically using peroxy acids. scialert.net The alkyl side chains, particularly the isopropyl group with its tertiary benzylic-like hydrogen, could be susceptible to oxidation under certain conditions to introduce hydroxyl or carbonyl functionalities.

Reduction: A common transformation for chloropyrimidines is reductive dehalogenation. oregonstate.edu The chlorine atom at the C-4 position can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using dissolving metal reduction systems. This would lead to the formation of 5-ethyl-6-isopropylpyrimidine.

Table 3: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C, base (e.g., Et₃N) | 5-Ethyl-6-isopropylpyrimidine |

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | This compound N-oxide |

Proposed Reaction Mechanisms and Intermediates

Extensive literature searches did not yield specific studies detailing the proposed reaction mechanisms and intermediates for the chemical compound this compound. While the reactivity of related chloropyrimidine derivatives has been investigated, providing a general understanding of potential reaction pathways, specific mechanistic studies on the title compound are not publicly available.

Generally, the reactivity of chloropyrimidines is characterized by nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the electronegativity of the chlorine atom, renders the carbon atom at the 4-position susceptible to nucleophilic attack.

A plausible, though unconfirmed, mechanistic pathway for the reaction of this compound with a generic nucleophile (Nu-) would likely proceed through a two-step addition-elimination mechanism. The initial step would involve the attack of the nucleophile on the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring.

The subsequent step in this proposed mechanism would be the elimination of the chloride ion from the Meisenheimer complex, a process that is typically rapid and results in the formation of the substituted pyrimidine product. The restoration of the aromaticity of the pyrimidine ring is a significant driving force for this elimination step.

It is important to emphasize that this proposed mechanism is based on the established reactivity of analogous chloropyrimidine compounds and has not been experimentally verified for this compound. The specific reaction kinetics, the stability of the Meisenheimer complex, and the influence of the ethyl and isopropyl substituents on the reaction rate and regioselectivity remain subjects for future empirical investigation. Without dedicated research on this particular compound, any discussion of its reaction mechanisms and intermediates remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural assignment for 4-Chloro-5-ethyl-6-isopropylpyrimidine can be established.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl and isopropyl substituents, as well as the aromatic proton on the pyrimidine (B1678525) ring. The anticipated chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are detailed below.

The single proton on the pyrimidine ring is expected to appear as a singlet in the downfield aromatic region, typically around 8.5-8.8 ppm, due to the deshielding effects of the electronegative nitrogen atoms and the chlorine atom. The isopropyl group should present as a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The ethyl group will be represented by a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the terminal methyl protons (CH₃).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine-H | 8.5 - 8.8 | Singlet (s) | N/A |

| Isopropyl-CH | 3.1 - 3.4 | Septet (sept) | ~6.8 |

| Ethyl-CH₂ | 2.8 - 3.1 | Quartet (q) | ~7.5 |

| Isopropyl-CH₃ | 1.2 - 1.4 | Doublet (d) | ~6.8 |

| Ethyl-CH₃ | 1.1 - 1.3 | Triplet (t) | ~7.5 |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The carbons of the pyrimidine ring are expected to resonate at lower fields (higher ppm values) compared to the aliphatic carbons of the ethyl and isopropyl groups. The carbon atom bonded to the chlorine atom (C4) is anticipated to be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | 155 - 158 |

| C4 (Pyrimidine) | 160 - 163 |

| C5 (Pyrimidine) | 125 - 128 |

| C6 (Pyrimidine) | 168 - 172 |

| Isopropyl-CH | 30 - 35 |

| Ethyl-CH₂ | 25 - 30 |

| Isopropyl-CH₃ | 20 - 24 |

| Ethyl-CH₃ | 12 - 15 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) would be employed to establish the coupling relationships between adjacent protons, for instance, confirming the coupling between the CH and CH₃ protons of the isopropyl group, and the CH₂ and CH₃ protons of the ethyl group.

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be utilized to correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton and carbon assignments presented in the tables above, solidifying the structural elucidation of this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The aromatic C-H stretching vibrations of the pyrimidine ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and isopropyl groups will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A key vibrational mode will be the C-Cl stretch, which is typically observed in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=N Stretch | 1550 - 1600 |

| C=C Stretch | 1400 - 1500 |

| C-H Bend (Aliphatic) | 1350 - 1470 |

| C-Cl Stretch | 700 - 850 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the pyrimidine ring are expected to give a strong signal in the Raman spectrum. The C-C stretching vibrations of the alkyl substituents would also be observable. The C-Cl stretch, while visible in the IR, may also appear in the Raman spectrum, aiding in its definitive assignment. The combination of both FT-IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 4: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Pyrimidine Ring Breathing | 980 - 1020 |

| C-C Stretch (Alkyl) | 800 - 1200 |

| C-Cl Stretch | 700 - 850 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, a detailed mass spectrometric analysis would provide invaluable information.

The molecular ion peak (M+) would confirm the compound's molecular weight. Furthermore, the fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, would offer insights into its structural composition. Characteristic fragments would likely arise from the loss of the chloro, ethyl, and isopropyl substituents from the pyrimidine ring. However, at present, specific experimental mass spectral data, including a detailed table of fragments and their relative abundances for this compound, is not available in published scientific literature.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Calculated) | Relative Intensity (%) |

|---|---|---|---|

| [M]+ | C9H13ClN2 | 198.08 | Data Not Available |

| [M-Cl]+ | C9H13N2 | 163.11 | Data Not Available |

| [M-C2H5]+ | C7H8ClN2 | 169.04 | Data Not Available |

| [M-C3H7]+ | C6H6ClN2 | 155.02 | Data Not Available |

Note: This table is hypothetical and for illustrative purposes only. Actual experimental data is required for validation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic study of this compound would reveal critical details about its solid-state conformation, as well as the nature of intermolecular interactions that govern its crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds could play a role in stabilizing the crystal structure. Additionally, π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules are expected to be a significant factor in the crystal packing. The specific distances and geometries of these interactions would be key parameters obtained from a crystallographic study.

Conformational Analysis of the Pyrimidine Ring and Substituents

Table 2: Anticipated X-ray Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths & Angles | Data Not Available |

| Torsion Angles | Data Not Available |

| Intermolecular Interactions | Data Not Available |

Note: This table highlights the type of data that would be obtained from an X-ray crystallographic analysis, which is currently unavailable for this specific compound.

Computational and Theoretical Studies of 4 Chloro 5 Ethyl 6 Isopropylpyrimidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Chloro-5-ethyl-6-isopropylpyrimidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry and electronic properties. researchgate.netscilit.com The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating ethyl and isopropyl groups and the electron-withdrawing chloro group and pyrimidine (B1678525) ring will influence the energies and distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It allows for the investigation of charge transfer and delocalization effects, which are crucial for understanding molecular stability. NBO analysis can quantify the stabilization energy associated with intramolecular charge transfer from occupied donor orbitals to unoccupied acceptor orbitals. In this compound, significant delocalization is expected within the pyrimidine ring. The analysis would also reveal the nature of the bonds (e.g., sigma, pi) and the hybridization of the atoms.

Table 2: Illustrative Natural Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| N1 (pyrimidine) | -0.55 |

| N3 (pyrimidine) | -0.60 |

| C4 (with Cl) | +0.25 |

| Cl | -0.15 |

| C5 (with ethyl) | -0.10 |

| C6 (with isopropyl) | -0.05 |

Note: This data is hypothetical and serves as an example of NBO analysis results.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.91 |

Note: This data is illustrative and calculated from the hypothetical HOMO and LUMO energies.

Conformational Analysis and Potential Energy Surfaces

The ethyl and isopropyl groups attached to the pyrimidine ring of this compound are not static; they can rotate around the single bonds connecting them to the ring. Conformational analysis is the study of the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. By systematically rotating these side chains and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES helps to identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations to Explore Conformational Space

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature. By simulating the molecule's movements, one can observe how it transitions between different conformations, providing a more realistic understanding of its flexibility and the accessibility of different shapes. This is particularly important for understanding how the molecule might adapt its conformation to bind to a biological target, for instance.

In Silico Modeling of Molecular Interactions

In silico modeling of molecular interactions is a critical step in modern drug discovery and molecular biology. This approach uses computational methods to simulate the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. These simulations can provide insights into the binding mode, affinity, and specificity of the interaction, thereby guiding the design of more potent and selective molecules.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding mode of a ligand at the active site of a protein. For a novel compound like this compound, docking studies would be performed against a panel of known biological targets to hypothesize potential mechanisms of action. The results of such simulations are typically presented in a table format, detailing the target protein and the predicted binding energy.

Table 1: Hypothetical Ligand-Protein Docking Simulation Results (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Biological Target (Protein) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Val56, Ala71, Leu173 |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Ser530 |

| Human Serum Albumin | -6.2 | Trp214, Arg218, Tyr411 |

Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. The interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also analyzed to understand the structural basis of binding.

Table 2: Predicted Binding Affinities and Key Interaction Modes (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Enzyme/Receptor | Predicted Binding Affinity (IC50, µM) | Dominant Interaction Types |

|---|---|---|

| Protein Kinase A | 0.5 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 1.2 | Hydrophobic, Pi-Alkyl |

| Human Serum Albumin | 15.8 | Electrostatic, van der Waals |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational models can be used to derive pharmacophore models from the predicted binding poses of a ligand. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify new molecules with similar biological activity.

Table 3: Key Pharmacophore Features (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Pharmacophore Feature | Number of Features | Coordinates (Å) |

|---|---|---|

| Hydrogen Bond Acceptor | 2 | (1.2, 3.4, -0.5), (2.5, 4.1, -1.0) |

| Hydrophobic Center | 3 | (-0.8, 1.5, 0.2), (-1.5, 2.0, 0.8), (0.5, 0.9, 1.2) |

| Aromatic Ring | 1 | (0.0, 0.0, 0.0) |

Non Clinical Biological Activities and Mechanistic Studies

Antimicrobial Activity Investigations of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a fundamental component of various therapeutic agents, and its derivatives have been a significant focus of antimicrobial research. nih.govnih.gov

Antibacterial Efficacy and Spectrum of Activity

Pyrimidine derivatives have demonstrated a wide range of antibacterial activities. Studies have shown that different substitutions on the pyrimidine ring can lead to efficacy against both Gram-positive and Gram-negative bacteria. chemicalbook.com For instance, a series of novel amino-pyrimidine derivatives were synthesized and screened for their antimicrobial properties. The results indicated that all synthesized derivatives were effective against the Gram-negative bacterium E. coli, though none showed inhibition against the Gram-positive strain S. aureus in that particular study. nih.gov The potency of these derivatives was found to be influenced by the nature and position of substitutions on the molecule. nih.gov

Another study highlighted a thiophenyl-pyrimidine derivative as an effective agent against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). nih.gov The mechanism of action for this compound was proposed to be the inhibition of FtsZ polymerization, which is crucial for bacterial cell division. nih.gov Furthermore, research into pyrimidinopyrazoles and pyrimidinotriazoles showed that certain compounds in these series exhibited moderate to significant activity against S. aureus, B. subtilis, C. albicans, and A. niger. nih.gov

Interactive Table: Antibacterial Activity of Selected Pyrimidine Derivatives

| Derivative Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Amino-pyrimidine | E. coli (Gram -ve) | Effective | nih.gov |

| Amino-pyrimidine | S. aureus (Gram +ve) | Ineffective | nih.gov |

| Thiophenyl-pyrimidine | MRSA (Gram +ve) | High Potency | nih.gov |

| Thiophenyl-pyrimidine | VREs (Gram +ve) | High Potency | nih.gov |

| Pyrimidinopyrazoles | S. aureus (Gram +ve) | Moderate | nih.gov |

Antifungal Properties

The antifungal potential of pyrimidine derivatives is well-documented, with several commercial fungicides being based on this heterocyclic structure. pharmaffiliates.com Research has explored various novel pyrimidine derivatives for their efficacy against a range of phytopathogenic fungi. In one study, three series of new pyrimidine derivatives were synthesized and evaluated in vitro against fourteen plant fungi. The results showed that most of the synthesized compounds possessed fungicidal activities, with some being more potent than the control fungicides like flumorph (B1672888) and dimethomorph. pharmaffiliates.com

Another study focused on pyrimidine derivatives containing an amide moiety, testing their in vitro fungicidal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/ml).

Antiviral Mechanisms

Pyrimidine derivatives have been extensively studied for their antiviral properties, targeting a wide array of viruses including influenza, herpes, hepatitis B and C, and human immunodeficiency virus (HIV). The mechanisms of action are diverse. One significant antiviral strategy involves the inhibition of host cell enzymes required for viral replication. For example, some broad-spectrum antiviral compounds function by inhibiting the host's pyrimidine biosynthesis pathway. This inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, can revert the viral-mediated block of host mRNA nuclear export, thereby allowing the expression of antiviral factors.

Other pyrimidine derivatives act as direct-acting antivirals. Diarylpyrimidine hybrids have been reported to show high and wide-spectrum anti-HIV-1 activity in both cellular and enzyme assays, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Enzyme Inhibition Studies

Cyclooxygenase (COX-1 and COX-2) Inhibition Potential

Pyrimidine derivatives have emerged as promising candidates for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory properties with potentially reduced gastrointestinal side effects compared to non-selective COX inhibitors. Several studies have investigated the effects of pyrimidine derivatives on COX-1 and COX-2 isoenzymes. In one such study, two out of four tested pyrimidine derivatives exhibited high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam.

Another research effort designed and synthesized cyanopyrimidine hybrids, which demonstrated potent COX-2 inhibitory activities with IC₅₀ values in the submicromolar range. Specific derivatives were found to be the most active, with COX-2 inhibition percentages and IC₅₀ values nearly equal to Celecoxib. These findings underscore the potential of the pyrimidine scaffold as a basis for potent and selective COX-2 inhibitors.

Interactive Table: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Derivative Class | Finding | Reference Drug Comparison | Reference |

|---|---|---|---|

| Pyrimidine Derivatives L1 & L2 | High selectivity towards COX-2 | Comparable to Meloxicam |

Inhibition of DNA Synthesis Enzymes

The inhibition of DNA synthesis is a critical mechanism for many therapeutic agents. Pyrimidine derivatives, particularly as nucleotide analogues, can interfere with the function of DNA polymerases. Research into pyrimidine nucleotide analogues lacking the 2-keto group, such as dCTP and dTTP, revealed that they were strong inhibitors of PCR catalyzed by Taq polymerase. These analogues were not incorporated into the growing DNA chain but inhibited the polymerase activity, possibly by preventing the enzyme from adopting the correct conformation needed for catalysis.

The general mechanism of DNA synthesis inhibition can involve several strategies, including the use of purine (B94841) and pyrimidine analogs that disrupt DNA replication. For example, arylhydrazinopyrimidines have been shown to be highly selective inhibitors of B. subtilis DNA polymerase III. Their mechanism involves the formation of a ternary complex with the enzyme and the template strand, effectively scavenging the free enzyme rather than simply blocking the nucleotide binding site. This highlights that substituted pyrimidines can act as potent and specific inhibitors of enzymes crucial for DNA replication.

Structure-Activity Relationships (SAR) for Enzyme Inhibition

There is no available data in the scientific literature regarding the structure-activity relationships of 4-Chloro-5-ethyl-6-isopropylpyrimidine as an enzyme inhibitor. Studies on other pyrimidine derivatives have shown that the nature and position of substituents are critical for potency and selectivity against various enzymes, such as kinases and biotin (B1667282) carboxylase. For instance, research on other chlorinated pyrimidines demonstrates that the chlorine atom can be a crucial site for synthetic modification or can participate in key interactions within an enzyme's active site. However, without experimental data, any discussion of SAR for this compound would be purely speculative.

Receptor Modulation and Ligand-Binding Studies

No published research could be found that investigates the interaction of this compound with any receptor systems.

Serotonin (B10506) Receptor (e.g., 5-HT2B) Antagonism and Agonism

There is no information available on the activity of this compound at serotonin receptors, including the 5-HT2B subtype.

G-Protein Coupled Receptor (GPR119) Agonism

The scientific literature contains no evidence of this compound being investigated as a GPR119 agonist. While other pyrimidine derivatives have been explored as potential agonists for this receptor, this specific compound has not been studied in this context.

Molecular Targets and Signaling Pathways in Cellular Models (Non-Clinical)

No non-clinical studies detailing the molecular targets or effects on signaling pathways for this compound have been published.

Agrochemical Applications and Mechanisms of Action

While the pyrimidine core is central to many commercial fungicides, there is no specific information linking this compound to agrochemical applications.

Fungicidal Activity and Plant Pathogen Inhibition

There are no reports or patents detailing the fungicidal activity of this compound against any plant pathogens. Although related compounds like 4-Chloro-6-ethyl-5-fluoropyrimidine are known as precursors for antifungal agents, the efficacy and mechanism of the title compound itself have not been documented.

Lack of Specific Research Data on the Herbicidal and Plant Growth Regulatory Properties of this compound

There is currently a notable absence of specific, publicly available scientific literature detailing the non-clinical biological activities of the chemical compound this compound, particularly concerning its herbicidal properties and effects on plant growth regulation. While the broader class of pyrimidine derivatives has been the subject of extensive research for potential applications in agriculture as herbicides and plant growth regulators, specific data for this particular substituted pyrimidine is not readily found in the reviewed scientific databases and literature.

Research into pyrimidine derivatives has revealed that structural modifications to the pyrimidine ring can lead to significant herbicidal activity. For instance, various studies have explored the synthesis and herbicidal effects of novel pyrimidine-containing compounds such as pyrimidine thiourea (B124793) derivatives, pyrimidines with 1,2,4-triazole (B32235) moieties, and pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govtandfonline.comnih.gov These studies often report on the efficacy of these compounds against various weed species and sometimes elucidate their mechanism of action, which can involve the inhibition of key plant enzymes like acetohydroxyacid synthase (AHAS) or protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov

The general approach in this field of study involves synthesizing a series of related compounds and screening them for biological activity. thepharmajournal.com For example, research has shown that certain phenylpyrimidine derivatives exhibit pre-emergent herbicidal activities by inhibiting enzymes crucial for plant development. thepharmajournal.com However, the specific combination of chloro, ethyl, and isopropyl substituents at the 4, 5, and 6 positions of the pyrimidine ring, as seen in this compound, does not appear in the currently accessible research on herbicidal activity.

Similarly, the investigation of chemical plant growth regulators has identified various compounds that can modify plant growth and development, often by interfering with the biosynthesis or signaling of plant hormones like gibberellins. While some of these regulators are heterocyclic compounds, there is no specific mention of this compound in this context.

Applications As Advanced Synthetic Intermediates

Building Block for Complex Heterocyclic Systems

Substituted chloropyrimidines are fundamental precursors for the construction of more intricate heterocyclic frameworks. srdorganics.com The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry and pharmacologically active compounds. For instance, similar chloro-substituted aromatic compounds are utilized in solid-phase synthesis to create libraries of diverse heterocyclic scaffolds such as benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov

The general reactivity of 4-chloropyrimidines allows for their use in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, and amino groups, respectively. These reactions are instrumental in building the complex molecular architectures required for modern drug discovery. The ethyl and isopropyl groups on the pyrimidine (B1678525) ring can influence the solubility, lipophilicity, and metabolic stability of the final compounds, making them important for tuning the pharmacokinetic properties of potential drug candidates.

A related compound, 4-Chloro-6-ethyl-5-fluoropyrimidine, serves as a key intermediate in the synthesis of broad-spectrum triazole antifungal agents like Voriconazole. chemicalbook.comgoogle.com This underscores the importance of the substituted chloropyrimidine scaffold in the development of pharmaceuticals.

| Reaction Type | Reagent/Catalyst | Resulting Structure | Significance |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-pyrimidines | Introduction of diverse functional groups |

| Suzuki Coupling | Boronic acids / Palladium catalyst | 4-Aryl/Heteroaryl-pyrimidines | Formation of C-C bonds, building complexity |

| Buchwald-Hartwig Amination | Amines / Palladium catalyst | 4-Amino-pyrimidines | Formation of C-N bonds, key for bioactivity |

Precursor in Materials Science for Functional Materials

The pyrimidine core is an electron-deficient system, a property that is highly desirable in the design of functional organic materials for electronics and photonics. spiedigitallibrary.org Substituted pyrimidines are therefore explored as precursors for a range of advanced materials.

The pyrimidine moiety can act as a ligand for metal centers, making pyrimidine derivatives useful in the development of novel catalysts. researchgate.netmdpi.comeurekaselect.com The nitrogen atoms of the pyrimidine ring can coordinate with metal ions, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex. This allows for the rational design of catalysts with specific activities and selectivities for a variety of organic transformations. For example, pyrimidine-based ligands have been incorporated into catalysts for reactions such as C-C bond formation and asymmetric synthesis. acs.orgmdpi.com The synthesis of pyrimidine derivatives can be achieved using various catalytic methods, highlighting the reciprocal relationship between pyrimidines and catalysis. mdpi.com

The electron-deficient nature of the pyrimidine ring makes it an excellent component in "push-pull" architectures for luminescent materials. researchgate.net When combined with electron-donating groups, pyrimidine derivatives can exhibit strong intramolecular charge transfer (ICT), leading to fluorescence. rsc.orgtsijournals.com These materials are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. spiedigitallibrary.orgacs.org

The photophysical properties of these materials, such as their absorption and emission wavelengths and quantum yields, can be systematically tuned by altering the substituents on the pyrimidine ring. rsc.org The ethyl and isopropyl groups in a molecule like 4-Chloro-5-ethyl-6-isopropylpyrimidine would be expected to influence the solid-state packing and morphology of thin films, which are critical factors for the performance of organic electronic devices. acs.org

| Property | Influence of Pyrimidine Core | Effect of Substituents (Ethyl, Isopropyl) | Potential Application |

| Electron Affinity | High (due to N atoms) | Fine-tuning of energy levels | Electron transport materials in OLEDs |

| Luminescence | Forms "push-pull" systems with donors | Modulates emission color and efficiency | Emitters in OLEDs, fluorescent probes |

| Coordination | N atoms act as ligands | Steric hindrance affects metal binding | Homogeneous catalysts |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 4-Chloro-5-ethyl-6-isopropylpyrimidine and Related Pyrimidines

The research landscape for pyrimidine (B1678525) derivatives is both vast and dynamic, reflecting their central role in medicinal chemistry and materials science. gsconlinepress.comgsconlinepress.com The pyrimidine scaffold is a fundamental component of nucleobases, vitamins, and a wide array of clinically significant drugs, underscoring its privileged status in drug discovery. gsconlinepress.commdpi.commdpi.com Current research predominantly focuses on synthesizing and evaluating novel pyrimidine derivatives for a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ghalib.edu.afnih.govresearchgate.net Synthetic efforts often involve well-established multicomponent reactions like the Biginelli reaction, as well as modern cross-coupling techniques such as Suzuki-Miyaura coupling to create diverse libraries of substituted pyrimidines. researchgate.netnih.gov

While the broader class of pyrimidines is extensively studied, the specific compound This compound is not prominently featured in the available scientific literature. Research on closely related analogues, such as 4-chloro-6-ethyl-5-fluoropyrimidine, indicates their utility as intermediates in the synthesis of bioactive compounds, including antifungal agents. pharmaffiliates.comevitachem.comgoogle.com The current body of knowledge suggests that substituted chloropyrimidines are versatile precursors, where the chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity. nih.gov The research trend points towards creating complex molecular hybrids and exploring structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets, such as protein kinases. mdpi.comnih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

The primary knowledge gap is the significant lack of specific data on the synthesis, characterization, and biological evaluation of This compound . This absence from the public research domain represents a substantial untapped avenue for investigation. While general principles of pyrimidine chemistry can be applied, the specific influence of the combined ethyl and isopropyl substituents at the 5 and 6 positions, respectively, on the compound's physicochemical properties and reactivity remains unexplored. A systematic exploration of this and related structures could yield novel compounds with unique biological profiles.

Table 1: Knowledge Gaps for this compound

| Research Area | Identified Knowledge Gap | Potential Research Avenue |

|---|---|---|

| Synthetic Chemistry | No established and optimized synthetic route is publicly documented. | Development of a high-yield, scalable synthesis protocol. |

| Physicochemical Properties | Fundamental data (e.g., melting point, solubility, crystal structure) is unavailable. | Full characterization using techniques like X-ray crystallography, NMR, and mass spectrometry. |

| Reactivity Profile | The reactivity of the C4-chloro group, influenced by adjacent alkyl groups, is not characterized. | Systematic study of its reactivity in nucleophilic substitution reactions with various nucleophiles. |

| Biological Activity | No screening data exists for its potential therapeutic effects. | Broad-spectrum screening against panels of cancer cell lines, bacterial strains, and viral targets. |

| Mechanism of Action | No known biological targets. | Target identification and mechanistic studies if biological activity is discovered. |

Future Directions in Synthetic Methodology Development

Future synthetic research should initially focus on establishing an efficient and robust synthesis for This compound . Building on known methods for similar compounds, this would likely involve the condensation of a suitable β-dicarbonyl precursor with urea (B33335) or a related amidine, followed by chlorination with an agent like phosphorus oxychloride (POCl₃). researchgate.netnih.gov

Beyond the initial synthesis, future directions include:

Diversification via Cross-Coupling: Employing modern catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C4 position to introduce a wide range of aryl, heteroaryl, alkynyl, and amino moieties. This would generate a library of derivatives for SAR studies. nih.gov

Late-Stage Functionalization: Exploring C-H activation methodologies to directly functionalize the pyrimidine core or the alkyl substituents, offering novel pathways to analogues that are difficult to access through traditional methods.

Flow Chemistry and Green Synthesis: Adapting the synthetic routes to continuous flow processes could enhance safety, scalability, and yield. mdpi.com The development of greener synthetic methods using more benign solvents and reagents would also be a valuable contribution.

Emerging Opportunities in Mechanistic Biological Studies (Non-Clinical)

Given the established anticancer and antimicrobial activities of many pyrimidine derivatives, a key opportunity lies in the comprehensive biological screening of This compound and its derivatives. nih.govresearchgate.net Should initial screenings reveal promising activity, several non-clinical mechanistic studies would be warranted:

Target-Based Screening: If anticancer activity is observed, screening against a panel of known oncogenic kinases is a logical next step, as many pyrimidines function as kinase inhibitors. nih.gov

Mechanism of Action Elucidation: For compounds showing significant cytotoxicity, studies could involve cell cycle analysis, apoptosis assays, and investigation of effects on DNA and RNA synthesis pathways. gsconlinepress.comnih.gov

Antimicrobial Studies: For compounds with antibacterial effects, determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria, followed by studies to identify the specific cellular pathway being inhibited (e.g., folic acid synthesis), would be crucial. ghalib.edu.afnih.gov

Metabolic Pathway Analysis: Investigating how the compound affects cellular metabolic pathways, such as the de novo pyrimidine synthesis or salvage pathways, could reveal novel mechanisms of action. frontiersin.orgmdpi.commicrobenotes.com

Prospects for Computational Design and Prediction

Computational chemistry offers a powerful toolkit to accelerate the research and development of novel pyrimidine derivatives. researchgate.net For This compound , in silico methods can be employed even before its synthesis to predict potential biological activities and guide synthetic efforts.

Molecular Docking: The structure could be docked into the active sites of various known drug targets (e.g., kinases, dihydrofolate reductase) to predict binding affinity and identify potential biological activities. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, 3D-QSAR models can be developed to correlate specific structural features with biological activity. mdpi.comnih.gov This can guide the design of more potent analogues.

Pharmacophore Mapping: This technique can identify the essential structural features required for interaction with a biological target, providing a blueprint for designing new molecules with improved activity. researchgate.net

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the parent compound and its virtual derivatives, helping to prioritize the synthesis of candidates with favorable drug-like properties. mdpi.com

Table 2: Proposed Computational Studies for this compound

| Computational Method | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities to known oncological and microbial targets. | Prioritization of biological assays and identification of most promising targets. |

| Virtual Screening | Use the pyrimidine scaffold to screen large compound libraries for molecules with similar predicted activities. | Identification of commercially available or easily synthesizable analogues for testing. |

| Density Functional Theory (DFT) | Calculate electronic properties, reactivity indices, and spectroscopic signatures. | Understanding of the molecule's reactivity and correlation with experimental data. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. | Validation of docking results and deeper insight into the mechanism of interaction. |

Potential for Novel Materials Development

The application of pyrimidine derivatives extends beyond biology into the realm of materials science. The inherent electronic properties of the nitrogen-containing heterocyclic ring make it an interesting scaffold for developing functional organic materials. researchgate.net

Future research could explore the potential of This compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can act as an electron-withdrawing unit in π-conjugated systems. By synthesizing derivatives that incorporate suitable donor moieties, novel materials with tailored photoluminescent properties could be developed for use in OLEDs. researchgate.net

Fluorescent Sensors: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or protons. This property could be exploited to design fluorescent chemosensors where the emission properties of a larger conjugated system containing the pyrimidine unit are modulated upon binding to a specific analyte.

Organic Semiconductors: The ability to form ordered structures through π-π stacking and hydrogen bonding makes pyrimidine derivatives candidates for use in organic field-effect transistors (OFETs) and other electronic devices. The specific substitution pattern of this compound will influence its packing in the solid state and thus its charge transport properties, warranting investigation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and molecular structure of 4-Chloro-5-ethyl-6-isopropylpyrimidine?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) is used to assess purity, with mobile phase optimization critical for resolving impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms regiochemistry.

- Mass Spectrometry (MS) determines molecular weight (e.g., 156.61 g/mol for the isopropyl analog) and fragmentation patterns .

- X-ray crystallography provides definitive structural confirmation but requires high-purity crystals.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Nucleophilic substitution at the 4-chloro position using amines or alcohols under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the 5- or 6-positions, requiring palladium catalysts .

- Halogenation protocols (e.g., POCl₃) for introducing chlorine at the 4-position in pyrimidine precursors .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at room temperature (RT) to prevent hydrolysis of the chloro group.

- Avoid prolonged exposure to moisture or light, which may degrade the compound.

- Use anhydrous solvents (e.g., THF, DCM) for reactions to minimize side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives via substitution at the 4-chloro position?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions at 60–80°C improve kinetics without promoting decomposition.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) accelerate biphasic reactions.

- Continuous flow reactors enable precise control of residence time and scalability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine derivatives in medicinal chemistry?

- Methodological Answer :

- Systematic substituent variation : Compare analogs with ethyl, isopropyl, or trifluoromethyl groups to assess steric/electronic effects on bioactivity .

- In silico modeling : Molecular docking studies predict binding affinity to targets like kinases or antimicrobial enzymes.

- In vitro assays : Pair SAR data with kinase inhibition (IC₅₀) or MIC values against bacterial strains .

Q. How can researchers resolve conflicting data on the solubility or reactivity of this compound?

- Methodological Answer :

- Solubility testing : Use shake-flask methods with UV/Vis quantification in solvents like water, ethanol, or DMSO.

- Reactivity validation : Reproduce reactions under controlled conditions (e.g., anhydrous vs. hydrated) to isolate variables.

- Collaborative verification : Cross-reference data with regulatory databases (e.g., ECHA) or PubChem entries for consistency .

Q. What computational methods aid in predicting novel synthetic pathways or biological targets for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction energetics for proposed substitution or coupling pathways.

- Retrosynthetic analysis : Tools like ICSynth (PubChem) decompose the structure into feasible precursors .

- Machine learning : Train models on pyrimidine bioactivity datasets to prioritize targets (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.